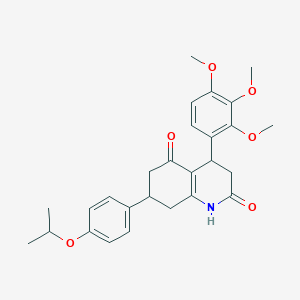

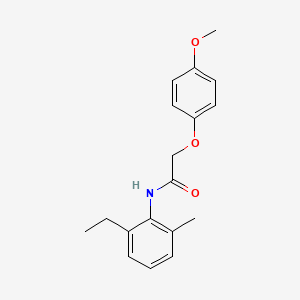

7-(4-isopropoxyphenyl)-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline and its derivatives, such as our compound of interest, often involves palladium-catalyzed oxidative carbonylation reactions. These processes can efficiently construct the quinoline core by cyclization-alkoxycarbonylation of ethynylaniline derivatives, employing conditions that favor the formation of quinoline-4-one derivatives among other cyclic structures (Costa et al., 2004).

Molecular Structure Analysis

Molecular packing and structural characteristics are crucial for understanding the compound's behavior and potential applications. Highly conjugated systems, like those in the quinodimethanes family, exhibit polymorphism in their crystal forms, affecting their molecular interactions and reactivity. These structural nuances can guide the synthesis of polymers and other materials based on quinoline derivatives (Nomura et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives reveal a spectrum of behavior depending on the substitution pattern on the quinoline nucleus. For instance, biphenylene reactions with quinolines illustrate the potential for various substitutions and the formation of complex structures, shedding light on the reactivity of our compound under different chemical conditions (McOmine et al., 1969).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular symmetry, hydrogen bonding, and π-π stacking interactions. These properties are crucial for the material's application in various domains, including optoelectronic devices and pharmaceuticals (Cuervo et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, is essential for predicting the behavior of quinoline derivatives in synthetic pathways and their interaction with biological systems. These properties are deeply influenced by the electronic distribution within the molecule, which can be affected by substitutions on the quinoline core (Lee et al., 2004).

Applications De Recherche Scientifique

Photophysical Properties

Research into quinoline derivatives, similar in structure to the compound , has led to insights into their photophysical behaviors. For instance, studies on quinoline-based fluorophores have revealed their dual emissions and large Stokes shift emission patterns, depending on solvent polarity. These properties make such compounds valuable for applications in fluorescence spectroscopy and materials science, where thermal stability and emission characteristics are crucial (Padalkar & Sekar, 2014).

Cytotoxic Activities

Quinolinedione derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines. Research has shown that these compounds can exhibit higher cytotoxicity than some conventional chemotherapy agents, such as cisplatin. This highlights their potential as novel anticancer agents, with the ability to induce apoptosis and cell cycle arrest at the G2/M phase in tumor cells. The structural modifications, including alkoxy group substitutions, play a significant role in optimizing their anticancer activities (Kadela et al., 2016).

Chemical Synthesis and Reactivity

The synthesis and reactivity of quinolinedione and its derivatives have been a subject of interest due to their versatile chemical properties. Studies have focused on the synthesis of nitrogen heterocyclic compounds, exploring the stereochemistry of hydride transfer in certain reactions. These insights contribute to the broader understanding of the chemical behavior of quinolinediones, aiding in the development of new synthetic methods for complex heterocyclic compounds (Gogte, Salama, & Tilak, 1970).

Materials Science Applications

The compound's related research also extends to materials science, where the synthesis of polymers containing quinazolinedione units has been investigated. These polymers are known for their high thermal stability, making them suitable for advanced materials applications. The research into these polymers can provide a foundation for developing new materials with enhanced thermal and mechanical properties (Iwakura, Uno, & Chau, 1975).

Propriétés

IUPAC Name |

7-(4-propan-2-yloxyphenyl)-4-(2,3,4-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO6/c1-15(2)34-18-8-6-16(7-9-18)17-12-21-25(22(29)13-17)20(14-24(30)28-21)19-10-11-23(31-3)27(33-5)26(19)32-4/h6-11,15,17,20H,12-14H2,1-5H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSZKWGAXYZQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(propan-2-yloxy)phenyl]-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)

![9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)

![N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5511024.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)

![2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5511043.png)

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)